2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide
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Overview
Description
“2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide” is a chemical compound with the molecular formula C18H19N7O3S . It has a molecular weight of 413.46. This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: “Cc1cc([nH]n1)NC(=O)CSc2nc3cc(c(cc3c4n2nc(n4)C)OC)OC” and the standard InChI string: "InChI=1S/C18H19N7O3S/c1-9-5-15(23-22-9)21-16(26)8-29-18-20-12-7-14(28-4)13(27-3)6-11(12)17-19-10(2)24-25(17)18/h5-7H,8H2,1-4H3,(H2,21,22,23,26)" .Scientific Research Applications
Synthesis and Chemical Reactivity
Compounds within the [1,2,4]triazolo[1,5-c]quinazolin-5-yl family, such as those discussed by Crabb et al. (1999), demonstrate complex chemical reactivity that is of interest in synthetic chemistry. These compounds are synthesized through various methods, including reactions involving thiosemicarbazides and dicyclohexylcarbodiimide (DCC), showcasing their potential for creating diverse chemical structures with potential applications in pharmaceuticals and material science (Crabb et al., 1999).
Potential for Derivative Synthesis
Al-Salahi and Geffken (2011) explored the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives, indicating the versatility of the [1,2,4]triazoloquinazolinone scaffold in generating new chemical entities. Such studies are crucial for developing novel compounds with potential applications in drug discovery and other fields (Al-Salahi & Geffken, 2011).
Antimicrobial Activity
Antipenko et al. (2009) reported on the synthesis of ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters, and evaluated their antimicrobial activity. This research highlights the potential of such compounds in contributing to the development of new antimicrobial agents, which is critical given the rising issue of antibiotic resistance (Antipenko et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been studied for their antiviral activity, specifically as inhibitors of rna viruses .
Mode of Action
Related compounds have been shown to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction, which is crucial for the replication of rna viruses .
Biochemical Pathways
Given the potential antiviral activity of similar compounds, it can be inferred that the compound may interfere with the replication process of rna viruses .
Result of Action
Similar compounds have shown promising antiviral activity, suggesting that this compound may also exhibit similar effects .
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-12-7-13(2)21(14(3)8-12)26-20(29)11-32-23-25-17-10-19(31-6)18(30-5)9-16(17)22-24-15(4)27-28(22)23/h7-10H,11H2,1-6H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONUNQGBKILDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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